ccci-01
Overview
Description
This compound has shown selective effects on cancer cells, making it a promising candidate for cancer research . CCCI-01 induces the formation of multipolar spindles in cancer cells containing multiple or supernumerary centromeres, leading to centromere declustering, disruption of the cell cycle, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CCCI-01 involves the reaction of 5-nitro-2-furancarboxylic acid with 3-pyridylmethylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: CCCI-01 primarily undergoes substitution reactions due to the presence of the nitro group and the pyridinylmethylamine moiety. These reactions can be influenced by various reagents and conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Major Products:
Substitution Reactions: Products typically include derivatives of this compound with different substituents on the pyridinylmethylamine moiety.
Reduction Reactions: The major product is the corresponding amine derivative of this compound.
Scientific Research Applications
CCCI-01 has several scientific research applications, particularly in the field of cancer research. It has been shown to selectively induce apoptosis in cancer cells without affecting normal cells . This selectivity makes it a valuable tool for studying cancer cell biology and developing targeted cancer therapies .
Applications in Chemistry:
- Used as a model compound to study centrosome clustering inhibitors and their effects on cell division .
Applications in Biology:
- Helps in understanding the mechanisms of centrosome clustering and its role in cancer cell survival .
Applications in Medicine:
Applications in Industry:
Mechanism of Action
CCCI-01 exerts its effects by inhibiting centrosome clustering in cancer cells. This inhibition leads to the formation of multipolar spindles, which disrupts the cell cycle and induces apoptosis . The molecular targets of this compound include proteins involved in centrosome clustering and spindle formation . By disrupting these processes, this compound selectively kills cancer cells while sparing normal cells .
Comparison with Similar Compounds
- CCCI-02
- CCCI-03
- Other related small molecules identified in the screening study .
Properties
IUPAC Name |
5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(9-3-4-10(18-9)14(16)17)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZHOVWNZIVCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215778-97-5 | |
Record name | 215778-97-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.